tert-Butyl 3-methylsulfanylazetidine-1-carboxylate
CAS No.: 935668-41-0
Cat. No.: VC11706003
Molecular Formula: C9H17NO2S
Molecular Weight: 203.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 935668-41-0 |
|---|---|
| Molecular Formula | C9H17NO2S |
| Molecular Weight | 203.30 g/mol |
| IUPAC Name | tert-butyl 3-methylsulfanylazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-7(6-10)13-4/h7H,5-6H2,1-4H3 |
| Standard InChI Key | PBXTWTZHEKIAJE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)SC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)SC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
tert-Butyl 3-methylsulfanylazetidine-1-carboxylate features a four-membered azetidine ring, a conformationally strained heterocycle that influences its reactivity. The Boc group () at the 1-position provides steric protection for the amine, while the methylsulfanyl () substituent at the 3-position introduces sulfur-based nucleophilicity. This combination enhances stability during synthetic transformations, particularly in peptide coupling and cross-coupling reactions .
Physical Characteristics
The compound is typically supplied as a powder or liquid with a purity of ≥97%. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 203.3 g/mol |
| Boiling Point | Not explicitly reported |
| Density | Not explicitly reported |
| Refractive Index | Not explicitly reported |
| Storage Conditions | 2–8°C in airtight containers |
Its air-sensitive nature necessitates inert storage conditions to prevent degradation .
Synthesis and Purification
Purification Techniques
Post-synthesis purification often employs column chromatography with ethyl acetate and hexane mixtures (e.g., 1:10 ratio) . The Boc group’s stability under acidic conditions allows for selective deprotection without affecting the methylsulfanyl moiety, enabling sequential functionalization.
Applications in Pharmaceutical Research
Drug Discovery
The compound’s azetidine core is prized for improving pharmacokinetic profiles in drug candidates. Its rigid structure enhances binding affinity to biological targets, while the Boc group facilitates modular synthesis. For instance, azetidine derivatives are explored as protease inhibitors and kinase modulators in oncology .
Peptidomimetics
Incorporating tert-butyl 3-methylsulfanylazetidine-1-carboxylate into peptidomimetics can mimic natural peptide conformations, enhancing metabolic stability. The methylsulfanyl group’s lipophilicity aids in membrane permeability, a critical factor in central nervous system (CNS) therapeutics .
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